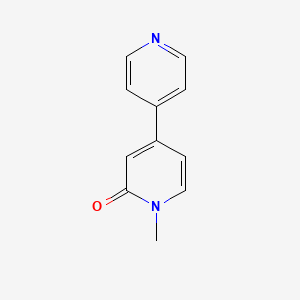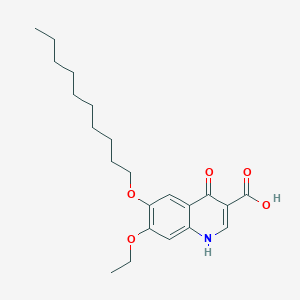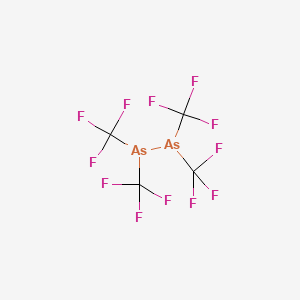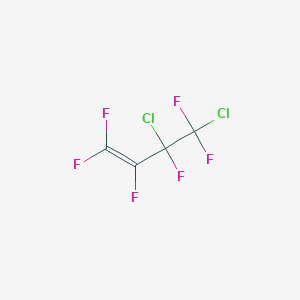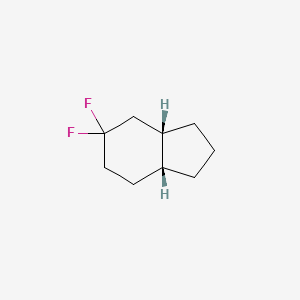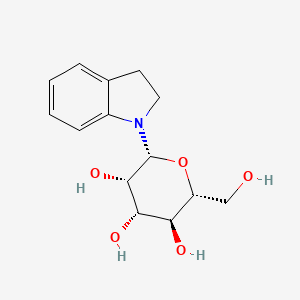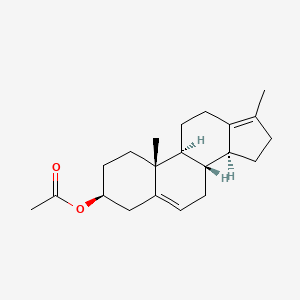
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate is a synthetic steroidal compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate typically involves multiple steps, starting from basic steroidal precursors. The process often includes:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Functional Group Modification: Introduction of functional groups at specific positions on the steroid nucleus.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 3-beta position to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Large quantities of reactants are processed in batches.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anabolic and androgenic properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate involves its interaction with specific molecular targets, including:
Androgen Receptors: The compound binds to androgen receptors, modulating gene expression and protein synthesis.
Signaling Pathways: It influences various signaling pathways involved in cell growth, differentiation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone Acetate: Another anabolic-androgenic steroid with similar properties.
Nandrolone Decanoate: A synthetic anabolic steroid with a different ester group.
Methandrostenolone: A synthetic anabolic steroid with a different structure.
Uniqueness
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Its acetate ester group enhances its stability and bioavailability compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H30O2 |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,14S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O2/c1-13-4-6-18-17(13)8-9-20-19(18)7-5-15-12-16(23-14(2)22)10-11-21(15,20)3/h5,16,18-20H,4,6-12H2,1-3H3/t16-,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
UABJXZFRRTWBFQ-WTNASJBWSA-N |
Isomerische SMILES |
CC1=C2CC[C@H]3[C@H]([C@@H]2CC1)CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C |
Kanonische SMILES |
CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


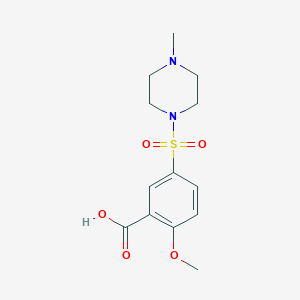

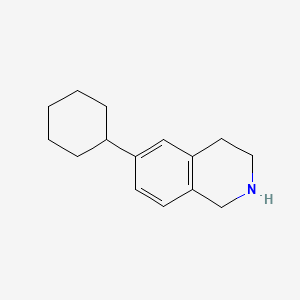
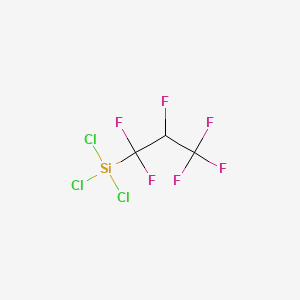
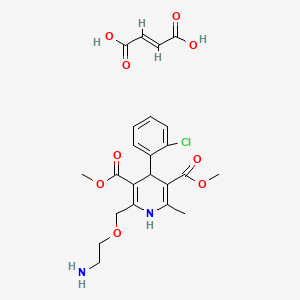
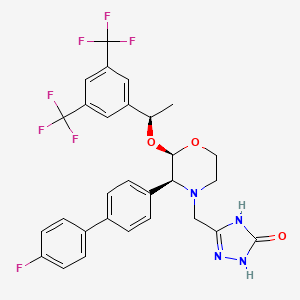
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
